Pyrimidine-4,5-diamine Hydrochloride: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry
Pyrimidine-4,5-diamine Hydrochloride: A Comprehensive Technical Guide for Synthetic and Medicinal Chemistry
Introduction: The Strategic Importance of Pyrimidine-4,5-diamine Hydrochloride in Heterocyclic Chemistry
Pyrimidine-4,5-diamine and its hydrochloride salt are foundational building blocks in the synthesis of a vast array of heterocyclic compounds, most notably purines and their derivatives, which are of paramount importance in medicinal chemistry and drug development.[1][2] The strategic placement of two adjacent amino groups on the pyrimidine ring provides a reactive moiety for cyclization reactions, enabling the construction of fused ring systems. This guide offers an in-depth exploration of Pyrimidine-4,5-diamine hydrochloride, from its fundamental properties to its synthetic applications and safety considerations, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Identification
The hydrochloride salt of Pyrimidine-4,5-diamine is often preferred in laboratory settings due to its enhanced stability and handling characteristics compared to the free base.
CAS Number: 63211-97-2[3]
Physicochemical Properties
A summary of the key physicochemical properties of Pyrimidine-4,5-diamine and its hydrochloride salt is presented below. It is important to note that while the properties of the free base are widely reported, the hydrochloride salt shares a similar core structure with altered solubility and melting point characteristics.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₄ (free base), C₄H₇ClN₄ (hydrochloride) | [3][4] |
| Molecular Weight | 110.12 g/mol (free base) | [1][4][5][6] |
| Appearance | White to gray to brown crystalline powder | [1] |
| Melting Point | 201-207 °C (free base) | [1][6][7][8] |
| Boiling Point | 229 °C at 32 mmHg (free base) | [1][6][7] |
| Solubility | Soluble in water. | [9] |
| Storage | Store in a dry, sealed place, away from light and under an inert atmosphere. | [5][10] |
Synthesis and Chemical Reactivity
While various synthetic routes to Pyrimidine-4,5-diamine exist, a common laboratory-scale preparation involves the reduction of 5-nitro-4-aminopyrimidine. The resulting diamine can then be treated with hydrochloric acid to yield the stable hydrochloride salt.
The primary reactivity of Pyrimidine-4,5-diamine hydrochloride lies in the nucleophilicity of its two amino groups. This dual nucleophilicity is harnessed in condensation reactions with various electrophiles to construct the imidazole ring of the purine core.
Key Applications in Drug Discovery and Development
The utility of Pyrimidine-4,5-diamine hydrochloride spans several areas of chemical and pharmaceutical research:
-
Purine and Pteridine Synthesis: It is a cornerstone in the synthesis of purines, such as adenine and guanine, and pteridines, which are precursors to folic acid and other biologically significant molecules. The Traube purine synthesis is a classic example of its application.[11]
-
Antiviral and Anticancer Agents: Many purine analogs exhibit potent antiviral and anticancer activities. Pyrimidine-4,5-diamine hydrochloride serves as a key starting material for the synthesis of these modified nucleosides and other heterocyclic systems with therapeutic potential.[1]
-
Histone Deacetylase (HDAC) Inhibitors: It is used as a reagent in the synthesis of uracil-based 2-aminoanilide derivatives, which have been investigated as histone deacetylase inhibitors.[7][12]
-
Cholinesterase Inhibitors: Pyrimidine diamine derivatives have been designed and synthesized as potential multitarget cholinesterase inhibitors for the treatment of Alzheimer's disease.[13]
-
Agrochemicals: The pyrimidine core is present in some herbicides and fungicides, and Pyrimidine-4,5-diamine can be a precursor in their synthesis.[1]
Caption: Synthetic utility of Pyrimidine-4,5-diamine hydrochloride.
Experimental Protocol: The Traube Purine Synthesis
The Traube purine synthesis is a robust and versatile method for the preparation of purines from pyrimidine-4,5-diamines.[11] The following is a generalized protocol for the synthesis of purine itself.
Objective: To synthesize purine by the cyclization of Pyrimidine-4,5-diamine with formic acid.
Materials:
-
Pyrimidine-4,5-diamine
-
98-100% Formic acid
-
Oil bath
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen or Argon source
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas inlet, dissolve Pyrimidine-4,5-diamine (1.0 equivalent) in 98-100% formic acid.
-
Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or carbon dioxide.[11]
-
Heating: Heat the reaction mixture in an oil bath at 100°C for 30 minutes to 1 hour.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: The method of isolation will depend on the specific properties of the resulting purine. Often, the excess formic acid is removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Formic Acid as Reagent and Solvent: Formic acid serves as both the solvent and the source of the one-carbon unit required to form the imidazole ring.
-
Inert Atmosphere: The use of an inert atmosphere prevents the oxidation of the electron-rich diamine starting material at elevated temperatures.
-
Heating: The cyclization and dehydration steps require thermal energy to proceed at a reasonable rate.
Caption: Workflow for the Traube Purine Synthesis.
Safety, Handling, and Storage
Pyrimidine-4,5-diamine hydrochloride is classified as a hazardous substance and requires careful handling.
GHS Hazard Statements:
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[10] Avoid breathing dust.[10] Wash hands thoroughly after handling.[10]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store under an inert atmosphere.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[14]
Analytical Characterization
The identity and purity of Pyrimidine-4,5-diamine hydrochloride and its derivatives are typically confirmed using a combination of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of characteristic protons and carbons.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as N-H and C=N bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Conclusion
Pyrimidine-4,5-diamine hydrochloride is a versatile and indispensable reagent in synthetic and medicinal chemistry. Its ability to serve as a precursor to purines and other complex heterocyclic systems ensures its continued relevance in the quest for novel therapeutics. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective utilization in research and development.
References
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National Center for Biotechnology Information. (n.d.). 4,5-Diaminopyrimidine. PubChem. Retrieved from [Link]
- Georg Thieme Verlag. (2014). Synthesis of Purines.
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Wikipedia. (n.d.). 4,5-Diaminopyrimidine. Retrieved from [Link]
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CAS. (n.d.). 4,5-Diaminopyrimidine. Common Chemistry. Retrieved from [Link]
- Bartolini, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4046-4061.
-
National Center for Biotechnology Information. (n.d.). Pyrimidine-4,5-diamine--hydrogen chloride (1/1). PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. Retrieved from [Link]
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